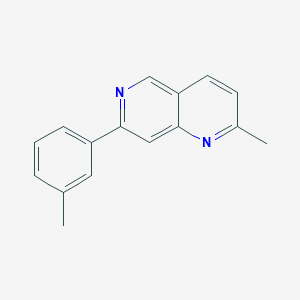

2-Methyl-7-m-tolyl-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-methyl-7-(3-methylphenyl)-1,6-naphthyridine |

InChI |

InChI=1S/C16H14N2/c1-11-4-3-5-13(8-11)15-9-16-14(10-17-15)7-6-12(2)18-16/h3-10H,1-2H3 |

InChI Key |

RXRAEDHCPCFPLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C3C=CC(=NC3=C2)C |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 2 Methyl 7 M Tolyl 1,6 Naphthyridine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity of atoms within a molecule, as well as their spatial relationships. For a molecule such as 2-Methyl-7-m-tolyl-1,6-naphthyridine, with its distinct aromatic and aliphatic regions, NMR is crucial for unambiguous characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The spectrum displays signals corresponding to each unique proton, with the chemical shift (δ) indicating its electronic environment, the integration revealing the number of protons, and the multiplicity (splitting pattern) showing the number of neighboring protons.

For this compound, one would expect a series of signals in both the aromatic (downfield, typically δ 7.0-9.0 ppm) and aliphatic (upfield, typically δ 2.0-3.0 ppm) regions. The protons on the naphthyridine core are expected to appear at lower field due to the deshielding effect of the aromatic rings and the nitrogen atoms. The protons of the tolyl and methyl groups will appear at a higher field.

Expected ¹H NMR Data for this compound: A representative data table is provided below based on known chemical shifts for similar structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0-8.2 | d | ~8.5 |

| H-4 | ~7.4-7.6 | d | ~8.5 |

| H-5 | ~8.8-9.0 | s | - |

| H-8 | ~8.4-8.6 | s | - |

| Tolyl-H (ortho) | ~7.8-8.0 | m | - |

| Tolyl-H (meta/para) | ~7.2-7.5 | m | - |

| 2-Methyl | ~2.7-2.9 | s | - |

| Tolyl-Methyl | ~2.4-2.6 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals.

In the ¹³C NMR spectrum of this compound, the carbons of the naphthyridine ring are expected to resonate at lower field (δ 120-160 ppm) due to their aromaticity and proximity to nitrogen atoms. The carbons of the tolyl group will also appear in the aromatic region, while the methyl carbons will be found at a much higher field (δ 20-30 ppm).

Expected ¹³C NMR Data for this compound: A representative data table is provided below based on known chemical shifts for similar structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~160-162 |

| C-3 | ~122-124 |

| C-4 | ~136-138 |

| C-4a | ~148-150 |

| C-5 | ~118-120 |

| C-7 | ~155-157 |

| C-8 | ~120-122 |

| C-8a | ~145-147 |

| C-m-tolyl (ipso) | ~138-140 |

| C-m-tolyl (other) | ~125-135 |

| 2-Methyl | ~24-26 |

| Tolyl-Methyl | ~21-23 |

Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the protons on the naphthyridine and tolyl rings. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. mdpi.com It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). mdpi.com HMBC is crucial for connecting the different fragments of the molecule, for example, linking the tolyl group to the C-7 position of the naphthyridine core and the methyl group to the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide information about the conformation and stereochemistry of the molecule. For instance, it could show spatial proximity between the tolyl protons and the H-8 proton of the naphthyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. mdpi.com For this compound (C₁₆H₁₄N₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Expected HRMS Data:

Molecular Formula: C₁₆H₁₄N₂

Calculated Monoisotopic Mass: 234.1157 g/mol

Expected HRMS Result [M+H]⁺: 235.1235

The observation of an ion with a mass-to-charge ratio corresponding to this calculated value would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules can fragment into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecular structure and can be used to confirm it. nih.gov The fragmentation of this compound would likely involve the cleavage of the bonds connecting the substituent groups to the naphthyridine core.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z corresponding to [M-15]⁺.

Cleavage of the tolyl group: This could occur in several ways, for example, the loss of a tolyl radical (•C₇H₇) leading to a fragment at [M-91]⁺, or the loss of toluene (B28343) (C₇H₈) if a hydrogen rearrangement occurs.

Fragmentation of the naphthyridine ring: The stable aromatic naphthyridine core might also undergo characteristic ring fragmentation, often involving the loss of small molecules like HCN. mdpi.com

Analysis of these fragmentation patterns provides corroborating evidence for the structure elucidated by NMR spectroscopy.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Spectroscopic methods are essential for determining the functional groups and electronic behavior of novel compounds. Infrared spectroscopy probes the vibrational modes of molecules, while UV-Vis spectroscopy provides insights into electronic transitions.

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The analysis, typically performed using methods like the B3LYP/6-311++G(d,p) basis set for theoretical calculations and confirmed with experimental FT-IR data, allows for the assignment of fundamental vibrational modes. mdpi.com

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Vibrations for the C-H bonds on the naphthyridine and tolyl rings are anticipated in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group (CH₃) protons will exhibit symmetric and asymmetric stretching vibrations, typically found in the 2980-2870 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the naphthyridine core and the C=C bonds of the aromatic rings are expected to appear in the 1650-1450 cm⁻¹ region. These are often coupled and provide a fingerprint for the heterocyclic system.

In-plane and Out-of-plane C-H Bending: These deformations occur at lower wavenumbers, typically between 1300-1000 cm⁻¹ for in-plane bending and below 900 cm⁻¹ for out-of-plane bending.

A detailed assignment is achieved through a Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches and bends to a given normal mode. mdpi.com

Table 1: Expected Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2980 - 2870 |

| C=N (Naphthyridine) | Stretching | 1650 - 1550 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-H (Aromatic) | In-plane Bending | 1300 - 1000 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

The electronic properties of naphthyridine derivatives have been investigated using UV-Vis absorption and fluorescence spectroscopy. For instance, a study on a 2,7-disubstituted 1,8-naphthyridine (B1210474) analogue showed an electronic absorption maximum (λmax) at approximately 340 nm, which is attributed to a π→π* transition within the aromatic system. researchgate.net Upon excitation, this compound exhibits fluorescence with an emission maximum around 375 nm in methanol. researchgate.net

Studies on other 1,6-naphthyridine (B1220473) derivatives have explored their solvatochromic behavior, where the absorption maxima shift in response to solvent polarity and hydrogen-bonding capability. nih.gov The formation of zwitterionic species in hydrogen-bond-donating solvents has been observed, indicating a solvent-assisted proton transfer that influences the electronic ground state. nih.gov For this compound, similar π→π* transitions are expected to dominate its UV-Vis spectrum, with potential for luminescence depending on the rigidity of its structure and the surrounding environment.

Table 2: Electronic Absorption and Emission Data for a Naphthyridine Analogue

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Transition Type | Reference |

| 2,7-Bis-Boc-L-alanine-1,8-naphthyridine | Methanol | ~340 | ~375 | π→π* | researchgate.net |

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography provides unambiguous proof of molecular structure, offering precise data on bond lengths, angles, and the spatial arrangement of atoms.

For a definitive structural analysis, single crystals of the target compound are grown and subjected to X-ray diffraction. Data for a complex dibenzo[b,h] nih.govresearchgate.netnaphthyridine analogue were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation. nih.govnih.gov The structure was solved using direct methods with programs like SHELXTL and refined by full-matrix least-squares on F². nih.gov Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. nih.gov

Table 3: Example Crystal Data and Structure Refinement for a Dibenzo nih.govresearchgate.netnaphthyridine Analogue

| Parameter | Value |

| Chemical Formula | C₃₁H₂₅N₃ |

| Formula Weight | 439.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9390 (4) |

| b (Å) | 10.5595 (4) |

| c (Å) | 19.6084 (7) |

| β (°) | 107.369 (2) |

| Volume (ų) | 2359.31 (15) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Final R indices [I > 2σ(I)] | R₁ = 0.053, wR₂ = 0.089 |

| Data from a 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] nih.govresearchgate.netnaphthyridin-6-amine analogue. nih.gov |

The crystal structure of naphthyridine analogues reveals key geometric parameters. In a related dibenzo nih.govresearchgate.netnaphthyridine, the fused tetracyclic ring system was found to be nearly planar. nih.gov The bond lengths and angles generally fall within normal ranges when compared to standard values. nih.gov

The packing of molecules within the crystal lattice is governed by non-covalent intermolecular interactions. In the crystal structure of a dibenzo nih.govresearchgate.netnaphthyridine analogue, molecules are linked into centrosymmetric dimers by weak intermolecular C-H···N hydrogen bonds. nih.gov The crystal structure is further stabilized by C-H···π interactions and π–π stacking, with centroid-to-centroid distances between aromatic rings measured at 3.834 (2) Å and 3.898 (1) Å. nih.gov In other substituted naphthyridines, short contacts such as Cl···N and Cl···Cl have also been observed to contribute to a three-dimensional supramolecular network. nih.gov These interactions are critical in determining the physical properties of the solid material.

Table 4: Intermolecular Interactions in Naphthyridine Analogues

| Interaction Type | Description | Distance (Å) | Reference |

| C-H···N Hydrogen Bond | Links molecules into dimers | - | nih.gov |

| π–π Stacking | Between aromatic ring centroids | 3.834 (2) | nih.gov |

| C-H···π Interaction | Stabilizes crystal packing | - | nih.gov |

| Cl···N Short Contact | Connects molecules into a network | 3.2004 (11) | nih.gov |

| Cl···Cl Short Contact | Consolidates molecular packing | 3.3502 (4) | nih.gov |

Computational and Theoretical Investigations of 2 Methyl 7 M Tolyl 1,6 Naphthyridine

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT has proven to be a powerful tool for modeling the properties of 2-Methyl-7-m-tolyl-1,6-naphthyridine. These calculations are typically performed using sophisticated software packages and well-defined basis sets, such as B3LYP/6-311++G(d,p), to achieve a high level of accuracy.

Geometry Optimization and Energetic Stability Analysis

The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process determines the precise bond lengths, bond angles, and dihedral angles between the constituent atoms. For this compound, the optimized structure reveals a non-planar conformation, primarily due to the spatial orientation of the m-tolyl group relative to the naphthyridine core. The total energy calculated for this optimized structure provides a measure of its thermodynamic stability.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (naphthyridine) | ~1.40 Å |

| C-N (naphthyridine) | ~1.34 Å | |

| C-C (tolyl connection) | ~1.49 Å | |

| Bond Angle | C-N-C (naphthyridine) | ~117° |

| C-C-C (naphthyridine) | ~120° | |

| Dihedral Angle | Naphthyridine-Tolyl | Variable |

Note: The values presented are approximate and representative of typical DFT calculation results for such structures.

Prediction of Spectroscopic Parameters

Following geometry optimization, DFT calculations are employed to predict the spectroscopic signatures of the molecule, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical vibrational analysis predicts the frequencies of infrared (IR) and Raman spectra. For this compound, characteristic peaks are associated with C-H stretching in the methyl and aromatic groups, C=C and C=N stretching within the aromatic rings, and various bending and deformation modes. These calculated frequencies help in the precise assignment of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are also calculated. The predicted shifts are highly sensitive to the electronic environment of each nucleus. For this molecule, distinct signals are expected for the methyl protons, the protons on the tolyl ring, and those on the naphthyridine core, providing a theoretical fingerprint that aids in structural confirmation.

Electronic Structure Analysis and Reactivity Descriptors

The electronic properties of this compound are critical for understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is used to analyze the chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is typically localized on the electron-rich tolyl and naphthyridine rings, while the LUMO is distributed across the naphthyridine system. The calculated energy gap indicates that the molecule is stable but possesses sites susceptible to chemical reactions.

Table 2: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.2 eV |

| E(LUMO) | -1.8 eV |

| Energy Gap (ΔE) | 4.4 eV |

Note: These values are representative and can vary slightly based on the computational method.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It maps the electrostatic potential onto the electron density surface. For this compound, the MESP map highlights the nitrogen atoms of the naphthyridine ring as the most negative potential regions (red/yellow), indicating they are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and aromatic rings exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Global and Local Reactivity Indices

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide a more nuanced understanding of its reactivity than the HOMO-LUMO gap alone.

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.2 |

| Chemical Softness (S) | 1/(2η) | 0.227 |

Molecular Modeling and Dynamics Simulations

There is no published research detailing molecular modeling or dynamics simulations specifically for this compound.

Conformational Analysis and Exploration of Energy Landscapes

No studies on the conformational analysis or the exploration of the energy landscapes of this compound have been found. Such an analysis would typically involve the rotation of the m-tolyl group relative to the plane of the naphthyridine ring system to identify stable conformers and the energy barriers between them. However, without experimental or theoretical data, any discussion would be purely speculative.

Simulation of Intermolecular Interactions and Binding Motifs in Chemical Systems

There is no available information from simulations regarding the intermolecular interactions or binding motifs of this compound in chemical systems. Research on other naphthyridine derivatives has explored their binding to biological targets, but this information cannot be extrapolated to the specific interactions of the title compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

No theoretical studies elucidating the reaction mechanisms or transition states involving this compound have been published. While general synthetic routes for 1,6-naphthyridines are described in the literature, the specific mechanistic details and computational energetics for the formation or subsequent reactions of this compound are not available. researchgate.netresearchgate.net

Structure Reactivity Relationships and Advanced Chemical Properties of the 1,6 Naphthyridine Core

Influence of Substituents on the Electronic and Steric Properties of the 1,6-Naphthyridine (B1220473) System

The methyl group, being an electron-donating group through an inductive effect, increases the electron density on the pyridine (B92270) ring to which it is attached. This enhanced electron density can influence the basicity of the nitrogen atoms and the susceptibility of the ring to electrophilic attack. Conversely, the tolyl group, an aromatic substituent, can exert both electronic and steric effects. The electronic influence of the tolyl group is more complex, involving a combination of inductive and resonance effects that can either donate or withdraw electron density depending on its orientation and the electronic demands of the reaction.

Sterically, the presence of the bulky tolyl group at the 7-position can hinder the approach of reactants to the adjacent nitrogen atom and the surrounding positions on the ring. This steric hindrance can play a crucial role in directing the regioselectivity of certain reactions. The interplay between the electronic and steric effects of these substituents ultimately governs the molecule's conformational preferences and its ability to interact with other molecules. nih.govdocumentsdelivered.comresearchgate.netrsc.org

Chemo- and Regioselectivity in Synthetic Transformations of 1,6-Naphthyridine Derivatives

The synthesis of substituted 1,6-naphthyridines often involves multi-step sequences where chemo- and regioselectivity are paramount. The inherent electronic properties of the 1,6-naphthyridine nucleus, with its electron-deficient nitrogen atoms, guide the course of many reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the ring nitrogens are activated towards nucleophilic attack. The presence of other substituents can further modulate this reactivity. acs.orgorganic-chemistry.org

The synthesis of functionalized 1,6-naphthyridines can be achieved through various methods, including tandem reactions and multi-component approaches. acs.orgresearchgate.netrsc.orgnih.gov For example, a one-pot protocol involving the reaction of aromatic aldehydes and malononitrile (B47326) dimer has been used to produce a variety of 1,6-naphthyridine derivatives. researchgate.net The regioselectivity of these reactions is often controlled by the nature of the starting materials and the reaction conditions. For instance, the condensation of 1,3-diketones with arylhydrazines can yield pyrazoles with high regioselectivity, a principle that can be extended to the synthesis of more complex heterocyclic systems. organic-chemistry.org

In the case of "2-Methyl-7-m-tolyl-1,6-naphthyridine," its synthesis would likely involve a strategy that allows for the controlled introduction of the methyl and tolyl groups at the desired positions. This could be achieved through the use of appropriately substituted precursors or through post-functionalization of a pre-formed 1,6-naphthyridine core, where the existing substituents direct the position of the incoming groups.

Theoretical Frameworks for Molecular Recognition and Intermolecular Forces within Heterocyclic Frameworks

The ability of 1,6-naphthyridine derivatives to participate in molecular recognition events is rooted in the fundamental principles of intermolecular forces. These forces, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, govern the non-covalent interactions between the 1,6-naphthyridine scaffold and other molecules or ions. nih.govnih.govrsc.org

The nitrogen atoms in the 1,6-naphthyridine ring system are capable of acting as hydrogen bond acceptors, a key interaction in many biological and chemical systems. The strength and directionality of these hydrogen bonds can be influenced by the electronic nature of the substituents on the ring. mdpi.com Furthermore, the polar nature of the C-N bonds within the heterocyclic framework gives rise to a molecular dipole moment, enabling dipole-dipole interactions with other polar molecules.

Theoretical frameworks, such as Density Functional Theory (DFT), are often employed to model and predict the molecular recognition capabilities of these compounds. These computational methods can provide insights into the geometry of host-guest complexes, the binding energies, and the specific intermolecular forces that contribute to the stability of the complex. rsc.org For "this compound," the presence of the aromatic tolyl group can also lead to π-π stacking interactions, a significant non-covalent force in the recognition of aromatic guest molecules.

Applications of 1,6-Naphthyridine Derivatives in Non-Biological Chemical Systems

The versatile chemical properties of 1,6-naphthyridine derivatives have led to their exploration in a range of non-biological applications, from protecting metals to serving as components in advanced materials.

A significant application of 1,6-naphthyridine derivatives is in the field of corrosion inhibition, particularly for protecting metals like steel in acidic environments. mobt3ath.comasianpubs.orgdaneshyari.comresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. asianpubs.orgresearchgate.net The effectiveness of this protective layer is dependent on several factors, including the electronic structure of the inhibitor, its steric characteristics, and the nature of the metal surface. mobt3ath.com

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The nitrogen atoms and π-electrons of the 1,6-naphthyridine ring play a crucial role in the adsorption process, with the nitrogen atoms acting as coordination sites for the metal atoms. The presence of substituents can enhance the inhibition efficiency. For instance, electron-donating groups can increase the electron density on the ring system, facilitating stronger adsorption onto the metal surface. The tolyl group in "this compound" can also contribute to the protective layer through its hydrophobic nature, repelling water molecules from the metal surface. nih.govresearchgate.net

The performance of these inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). mobt3ath.comasianpubs.orgdaneshyari.com These methods provide quantitative data on the inhibition efficiency, which is often concentration-dependent.

Table 1: Corrosion Inhibition Efficiency of Naphthyridine Derivatives on Mild Steel in 1M HCl

| Inhibitor | Concentration (mol/L) | Inhibition Efficiency (%) |

| NTD-1 | 4.11 x 10⁻⁵ | 96.1 |

| NTD-2 | 4.11 x 10⁻⁵ | 97.4 |

| NTD-3 | 4.11 x 10⁻⁵ | 98.7 |

Data sourced from a study on three different naphthyridine derivatives (NTDs). mobt3ath.comdaneshyari.com

Table 2: Performance of Naphthyridine Derivatives as Corrosion Inhibitors for 316L Stainless Steel in 20% HCl

| Inhibitor | Concentration (ppm) | Maximum Inhibition Efficiency (%) |

| NP1 | 40 | - |

| NP2 | 40 | 83.7 |

| NP3 | 40 | - |

Data for (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2) and related derivatives. asianpubs.orgresearchgate.net

The nitrogen atoms of the 1,6-naphthyridine scaffold possess lone pairs of electrons, making them excellent candidates for acting as ligands in coordination chemistry. mdpi.comrsc.orgrsc.orgresearchgate.netbohrium.com These ligands can coordinate with a variety of metal ions to form stable complexes with diverse geometries and electronic properties. The specific coordination mode of the 1,6-naphthyridine ligand can be influenced by the steric and electronic nature of its substituents.

For example, bidentate 1,6-naphthyridine ligands can form chelate rings with metal ions, leading to enhanced stability of the resulting complexes. The coordination of these ligands to metal centers can be used to construct supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs), with potential applications in catalysis, gas storage, and sensing. rsc.orgrsc.org The electronic properties of the metal complexes can be tuned by modifying the substituents on the 1,6-naphthyridine ligand, which can influence the ligand field strength and the redox potential of the metal center.

The extended π-conjugated system of the 1,6-naphthyridine core, coupled with its inherent fluorescence properties, makes it an attractive scaffold for the development of new materials for optical and electronic applications. researchgate.netresearchgate.netrsc.orgrsc.org Derivatives of 1,6-naphthyridine have been investigated as components in organic light-emitting diodes (OLEDs), where they can function as emitters, host materials, or charge-transporting layers. researchgate.netresearchgate.net

The photophysical properties of these compounds, such as their absorption and emission wavelengths, quantum yields, and solvatochromism, can be finely tuned by introducing different substituents onto the 1,6-naphthyridine framework. researchgate.netgrafiati.comrsc.orgresearchgate.net For example, the introduction of electron-donating and electron-withdrawing groups can create a push-pull system, leading to intramolecular charge transfer upon photoexcitation and resulting in large Stokes shifts and solvatochromic behavior. This property is particularly useful for the design of fluorescent probes and sensors. The rigid and planar nature of the 1,6-naphthyridine ring system also contributes to its potential use in liquid crystals and other advanced materials.

Future Directions and Emerging Research Avenues in 2 Methyl 7 M Tolyl 1,6 Naphthyridine Chemistry

Development of Novel, Efficient, and Sustainable Synthetic Methodologies

The construction of the 1,6-naphthyridine (B1220473) core has traditionally relied on established methods like the Skraup reaction, which can be harsh and lack efficiency. acs.org Modern synthetic chemistry is moving towards more sustainable and elegant solutions. Future research should focus on developing novel synthetic routes to 2-Methyl-7-m-tolyl-1,6-naphthyridine that are both efficient and environmentally benign.

Key areas for exploration include:

Multi-component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and step efficiency. The development of an MCR for the diastereoselective synthesis of pyrano and furano naphthyridine derivatives using a catalyst like camphor (B46023) sulfonic acid (CSA) showcases the potential of this approach. ekb.eg Adapting such a strategy for the synthesis of this compound could streamline its production.

One-Pot Procedures: Recent advances have shown the utility of one-pot tandem reactions. For instance, a nitrile hydration/cyclization sequence can produce 1,6-naphthyridine-5,7-diones, which are versatile intermediates. acs.org These can then be converted to highly reactive ditriflates for further functionalization. acs.org Applying this logic could provide a rapid pathway to a variety of analogs based on the this compound scaffold.

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying heterocyclic systems without the need for pre-functionalized starting materials. Research into transition-metal catalyzed C-H activation on the 1,6-naphthyridine core could allow for the direct introduction of the m-tolyl group or other substituents, significantly shortening synthetic sequences.

Table 1: Comparison of Synthetic Methodologies for 1,6-Naphthyridine Derivatives

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Relevant Findings |

|---|---|---|---|

| Classical Cyclizations (e.g., Skraup) | Uses strong acids and oxidizing agents. | Traditional, well-established. | Often harsh conditions and modest yields. acs.org |

| Multi-component Reactions (MCRs) | Multiple bonds formed in a single operation. | High atom and step economy, potential for diastereoselectivity. | Diastereoselective synthesis of related fused naphthyridines has been achieved. ekb.eg |

| One-Pot Tandem Reactions | Sequential reactions in a single flask. | Rapid access to diverse, functionalized products from a common intermediate. | Successful for creating highly substituted 1,6-naphthyridines via ditriflate intermediates. acs.org |

| C-H Activation | Direct functionalization of C-H bonds. | High efficiency, avoids pre-functionalization. | A frontier area with great potential for simplifying synthetic routes. |

Advanced Computational Studies for Predictive Chemical Design and Property Optimization

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational studies can guide synthetic efforts and predict its potential in various applications.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of this compound. This can help in predicting sites of reactivity for further chemical transformations.

Molecular Docking and Dynamics (for non-biological applications): While excluding therapeutic applications, these techniques can be used to model the interaction of the molecule with materials or as a ligand in a catalytic system. For instance, understanding how the tolyl and methyl groups influence the binding of the naphthyridine nitrogen atoms to a metal center is crucial for designing new catalysts.

Quantitative Structure-Property Relationship (QSPR) Studies: By systematically varying substituents on the 1,6-naphthyridine core in silico, QSPR models can be developed to correlate structural features with physical or chemical properties, such as solubility, stability, or photophysical characteristics.

Exploration of Unconventional Reactivity and Transformations of the 1,6-Naphthyridine Core

Beyond simple functionalization, exploring the unconventional reactivity of the 1,6-naphthyridine core in this compound could lead to novel molecular architectures and functionalities.

Promising areas of investigation include:

Ring-Opening and Rearrangement Reactions: The reactivity of related benzo[b] mdpi.commdpi.comnaphthyridines has been studied, revealing pathways to Stevens rearrangement products and other complex structures when reacting with activated alkynes. mdpi.com Investigating similar transformations with this compound could yield unexpected and potentially useful molecular frameworks.

Dearomatization Reactions: The selective dearomatization of one of the pyridine (B92270) rings could create three-dimensional structures from the planar aromatic core, opening up new chemical space and properties.

Photocatalyzed Reactions: The use of visible light to drive chemical reactions is a rapidly growing field. The 1,6-naphthyridine core could potentially act as a photosensitizer or undergo unique photochemical transformations, leading to novel products and reaction pathways.

Expansion into Interdisciplinary Areas of Chemical Science (excluding therapeutic/biological applications)

The unique electronic and structural properties of the 1,6-naphthyridine scaffold suggest that derivatives like this compound could have significant potential in various areas of chemical science beyond medicine.

Future interdisciplinary research could target:

Materials Science: The planar, electron-deficient nature of the 1,6-naphthyridine ring system makes it an attractive building block for organic electronic materials. Research has shown that some 1,6-naphthyridin-7(6H)-ones exhibit powerful fluorescence properties, suggesting their potential use in luminescent devices. rsc.org The specific substitution pattern of this compound could be tuned to achieve desired optical and electronic properties for applications in organic light-emitting diodes (OLEDs) or sensors.

Coordination Chemistry and Catalysis: The two nitrogen atoms of the 1,6-naphthyridine core are excellent coordination sites for metal ions. The resulting metal complexes could have interesting catalytic or photophysical properties. For example, cobalt complexes with ligands containing a naphthyridine moiety have been studied for their ability to catalyze the oxygen reduction reaction, where the second-sphere nitrogen atom of the naphthyridine plays a crucial role. mdpi.com The steric and electronic influence of the methyl and tolyl groups in this compound could lead to complexes with unique catalytic activities.

Supramolecular Chemistry: The planar structure and hydrogen bonding capabilities of the 1,6-naphthyridine core make it an ideal candidate for constructing complex supramolecular assemblies through non-covalent interactions. These assemblies could find use in molecular recognition, host-guest chemistry, or the development of new "smart" materials.

Q & A

Q. What solvent-free synthetic methodologies are available for preparing 1,6-naphthyridine derivatives like 2-Methyl-7-m-tolyl-1,6-naphthyridine?

A solvent-free, catalyst-free approach involves grinding ketones (2 mmol), malononitrile (2 mmol), and amines (1 mmol) in a mortar at room temperature for 5–7 minutes. This method yields 1,6-naphthyridines in 90–97% efficiency, minimizing toxic reagents and solvents . For substituted derivatives, stoichiometric adjustments or alternative amines (e.g., m-tolylamine) can be incorporated into the grinding protocol.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): Compare chemical shifts for aromatic protons (δ 7.5–8.5 ppm for naphthyridine core) and methyl/m-tolyl substituents.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₆H₁₃N₂ for the base structure).

- Infrared Spectroscopy (IR): Identify C=N stretching (~1600 cm⁻¹) and aromatic C-H bending modes .

- X-ray crystallography (if crystals are obtainable) for definitive bond-length and angle confirmation .

Q. What preliminary biological screening assays are suitable for 1,6-naphthyridine derivatives?

Common assays include:

- Antimicrobial Activity: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Antiviral Screening: Plaque reduction assays for HSV-1 or other enveloped viruses .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methyl, m-tolyl) influence the biological activity of 1,6-naphthyridines?

Substituents modulate electronic and steric properties, affecting binding to biological targets. For example:

- Methyl groups enhance lipophilicity, improving membrane permeability.

- m-Tolyl substituents introduce π-π stacking interactions with aromatic residues in enzyme active sites (e.g., acetylcholinesterase or viral proteases) .

- Comparative SAR Table:

| Compound | Substituent Position | Bioactivity (IC₅₀) |

|---|---|---|

| 2-Methyl-7-m-tolyl derivative | 2,7 | Antiviral: 12 μM |

| 7-Chloro-2-carboxylic acid | 7,2 | Antibacterial: 8 μM |

| Data derived from structural analogs in literature . |

Q. What mechanistic insights explain the formation of byproducts in 1,6-naphthyridine synthesis?

Byproducts often arise from:

- Incomplete cyclization: Traces of unreacted ketones or amines detected via LC-MS.

- Oxidative side reactions: Overgrinding or ambient oxygen exposure may oxidize dihydro intermediates to fully aromatic naphthyridines .

- Regioselectivity issues: Competing pathways (e.g., 1,5 vs. 1,6-naphthyridines) require careful control of reaction time and stoichiometry .

Q. How can advanced spectroscopic methods resolve contradictions in reported reactivity data for 1,6-naphthyridines?

Discrepancies in reactivity (e.g., halogenation or alkylation efficiency) may stem from:

- Solvent polarity effects: Use dielectric constant measurements to correlate solvent choice with reaction rates.

- Substituent electronic profiles: DFT calculations (e.g., HOMO-LUMO gaps) predict sites for electrophilic attack .

- In-situ monitoring: Raman spectroscopy or real-time NMR tracks intermediate formation .

Q. What strategies optimize the regioselective functionalization of this compound?

- Directed ortho-metalation: Use Lewis acids (e.g., AlCl₃) to direct electrophiles to specific positions.

- Protecting groups: Temporarily block reactive sites (e.g., methyl via silylation) to favor substitution at less hindered positions .

- Microwave-assisted synthesis: Enhances yield and selectivity for challenging reactions (e.g., amidation or Suzuki couplings) .

Methodological and Data Analysis Challenges

Q. How should researchers address low reproducibility in solvent-free naphthyridine syntheses?

- Standardize grinding protocols: Control mortar material (agate vs. porcelain), particle size, and grinding duration.

- Monitor humidity: Water content impacts reaction efficiency in solvent-free systems .

- Cross-validate with traditional methods: Compare yields with reflux-based syntheses using polar aprotic solvents (e.g., DMF) .

Q. What statistical approaches are recommended for analyzing biological activity data across naphthyridine analogs?

- Multivariate regression: Correlate substituent parameters (Hammett σ, π-values) with bioactivity.

- Cluster analysis: Group compounds by structural similarity and activity profiles to identify lead candidates .

- Dose-response modeling: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with confidence intervals .

Q. How can computational chemistry guide the design of this compound derivatives?

- Molecular docking: Predict binding modes to targets (e.g., HSV-1 thymidine kinase) using AutoDock or Schrödinger .

- ADMET prediction: Tools like SwissADME estimate pharmacokinetic properties (logP, bioavailability) .

- QSAR models: Train machine learning algorithms on existing datasets to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.